Daphnipaxinin

Description

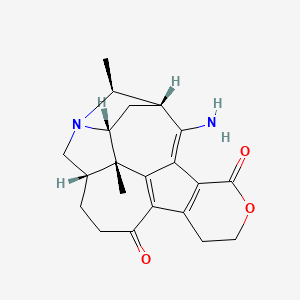

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O3 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

(12S,15S,16R,18R,19S)-21-amino-15,19-dimethyl-4-oxa-14-azahexacyclo[14.4.1.02,7.08,20.012,19.014,18]henicosa-1(21),2(7),8(20)-triene-3,9-dione |

InChI |

InChI=1S/C21H24N2O3/c1-9-12-7-14-21(2)10(8-23(9)14)3-4-13(24)15-11-5-6-26-20(25)16(11)17(18(15)21)19(12)22/h9-10,12,14H,3-8,22H2,1-2H3/t9-,10+,12+,14+,21+/m0/s1 |

InChI Key |

UOYTYFVNDNZIOW-VZDSUCBGSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2C[C@H]3N1C[C@@H]4[C@]3(C5=C(C6=C(C5=C2N)C(=O)OCC6)C(=O)CC4)C |

Canonical SMILES |

CC1C2CC3N1CC4C3(C5=C(C6=C(C5=C2N)C(=O)OCC6)C(=O)CC4)C |

Synonyms |

daphnipaxinin |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Daphnipaxinin

Phytochemical Sourcing and Targeted Isolation from Daphniphyllum paxianum

The Daphniphyllum genus is well-known for producing highly complex polycyclic alkaloids, which have been subjects of significant interest in natural product chemistry and biogenetic studies. Plants of this genus are primarily found in Southeast Asia. Daphniphyllum paxianum Rosenth. is one such species, with its leaves and stems traditionally used in Chinese folk medicine for their anti-inflammatory properties. acs.orgnih.gov

Daphnipaxinin was first isolated from the stem of Daphniphyllum paxianum collected from Hainan Island, China. acs.orgnih.gov This marked the discovery of the first diamino alkaloid within the Daphniphyllum family. acs.orgnih.gov The isolation process typically begins with the collection and preparation of the plant material, such as air-dried stems. acs.org This material is then subjected to extraction to obtain the crude plant extract. acs.org

Advanced Chromatographic and Extraction Techniques for Alkaloid Isolation from Complex Plant Matrices

The isolation of alkaloids from complex plant matrices like Daphniphyllum paxianum requires advanced extraction and chromatographic techniques to separate and purify the target compounds. The initial step often involves percolating the dried plant material with solvents such as 95% ethanol. acs.org The crude extract obtained is then partitioned, for instance, with ethyl acetate (B1210297) (EtOAc). acs.org

The aqueous phase, which contains the alkaloids, is typically evaporated to dryness. acs.org This crude alkaloid mixture is then subjected to column chromatography, a fundamental technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica (B1680970) gel column chromatography is commonly employed, using solvent systems that are optimized for alkaloid separation. For example, a gradient of chloroform (B151607) (CHCl3) and methanol (B129727) (CH3OH) can be used to enrich the alkaloid fraction. acs.org Further purification of the crude alkaloid fraction can involve additional silica gel chromatography steps with different solvent systems, such as CHCl3/CH3OH/diethylamine (Et2NH). acs.org Size exclusion chromatography using materials like Sephadex LH-20 with methanol as the mobile phase can also be utilized for further purification, leading to the isolation of pure compounds like this compound. acs.org

These chromatographic methods are essential for separating this compound from other co-occurring alkaloids and plant constituents present in the crude extract, yielding the compound in a purified form suitable for structural analysis. The yield of this compound from the stem of D. paxianum has been reported to be relatively low, for example, 0.00024%. acs.org

Comprehensive Spectroscopic and Diffraction-Based Structural Elucidation Techniques for this compound

The structural elucidation of this compound, particularly its unprecedented hexacyclic fused skeleton, relied heavily on a combination of advanced spectroscopic and, where applicable for related compounds, diffraction techniques. acs.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the chemical environment of protons and carbons. rsc.orgemerypharma.commdpi.com For this compound, two-dimensional (2D) NMR techniques were particularly crucial in establishing its structure. acs.orgnih.gov

Common 2D NMR experiments used in alkaloid structure elucidation include H-H COSY (Correlation Spectroscopy), which reveals coupled protons; HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation), which correlate protons with their directly attached carbons; and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons separated by two or three bonds. rsc.orgemerypharma.com These experiments, in conjunction with one-dimensional (1D) 1H and 13C NMR spectra, allow for the assignment of signals and the mapping of the molecular framework. rsc.orgemerypharma.com The complex and unprecedented nature of this compound's skeleton made comprehensive 2D NMR analysis essential for its structural assignment. acs.orgnih.govrsc.org

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemical Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute stereochemistry of chiral molecules in solution. acs.orgnih.gov By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy provides information about the three-dimensional arrangement of atoms. For this compound, CD analysis was employed to establish its absolute configuration. acs.orgnih.gov This is particularly important for natural products, as their biological activity is often dependent on their specific stereochemistry.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a compound's molecular formula. thieme-connect.combioanalysis-zone.comhilarispublisher.com Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, HRMS was used to confirm its molecular formula. acs.org For example, positive mode HR-ESIMS (Electrospray Ionization Mass Spectrometry) showed a molecular ion peak at m/z 353.1877 [M + H]+. acs.org This precise mass measurement, along with the observed isotopic pattern, allowed researchers to confidently determine the elemental composition of this compound, which was consistent with a molecular formula having 11 degrees of unsaturation. acs.org ESIMS in negative mode also exhibited a deprotonated molecular ion peak at m/z 351 [M - H]-. acs.org

X-ray Crystallography for Solid-State Structure Confirmation (where applicable for related alkaloids)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state at the atomic level. wikipedia.orgnih.gov While the primary report on this compound's isolation and structure established its structure through spectroscopic methods, particularly NMR and CD, X-ray crystallography has been utilized to confirm the structures of other Daphniphyllum alkaloids, including some with fused hexacyclic skeletons or related structural features. researchgate.netresearchgate.netresearchgate.net Obtaining suitable crystals of a compound is a prerequisite for X-ray diffraction analysis. If this compound could be crystallized, X-ray crystallography would provide an unambiguous confirmation of its complex polycyclic structure and stereochemistry. For some related alkaloids, X-ray diffraction has been used to confirm relative or absolute configurations. researchgate.netresearchgate.netresearchgate.net

Biosynthetic Investigations of Daphniphyllum Alkaloids with Specific Reference to Daphnipaxinin

Postulated Biogenetic Pathways Originating from Squalene (B77637)

Current understanding suggests that Daphniphyllum alkaloids are derived from six mevalonate (B85504) units, converging to form a squalene-like intermediate. d-nb.info This C30 precursor is hypothesized to undergo a series of modifications, including oxidation and cyclization events, to generate the diverse skeletal types observed in this alkaloid family. whiterose.ac.ukbiorxiv.org Specifically, the pathway is thought to begin with the oxidation of squalene, potentially leading to intermediates such as squalene-27,28-diol and squalene-27,28-dial. whiterose.ac.uk The introduction of a nitrogen atom is a crucial step that triggers cyclization and the formation of the core alkaloid scaffold. whiterose.ac.uk

Hypotheses for the biosynthesis of secodaphniphylline, a related Daphniphyllum alkaloid, propose a pathway starting from a squalene-derived dialdehyde. researchgate.net This involves the incorporation of nitrogen, possibly via pyridoxamine, followed by a series of reactions including enamine Michael reaction, intramolecular Diels-Alder reaction, and Mannich-type cyclization to form the characteristic pentacyclic skeleton. researchgate.net While daphnipaxinin has a distinct hexacyclic structure, it is considered structurally related to daphnicyclidin A, which is also believed to originate from cyclization of squalene precursors with extensive structural modification. nih.gov

Exploration of Key Enzymatic Transformations and Hypothetical Intermediates

The precise enzymatic machinery involved in the biosynthesis of Daphniphyllum alkaloids is still being elucidated. However, proposed pathways involve key transformations likely catalyzed by specific enzymes. Following the initial oxidation of squalene, the introduction of nitrogen is a critical step. whiterose.ac.uk Hypothetical intermediates, such as squalene-27,28-diol and squalene-27,28-dial, have been proposed as early-stage molecules in the pathway. whiterose.ac.uk

Biomimetic synthesis studies have provided valuable insights into potential enzymatic transformations. For instance, proposals for the formation of the secodaphniphylline skeleton involve steps like intramolecular Diels-Alder reactions and Mannich-type cyclizations, which in a biological context would be enzyme-catalyzed. researchgate.net The structural complexity of Daphniphyllum alkaloids, including this compound's unprecedented skeleton, suggests a cascade of enzymatic reactions involving cyclizations, rearrangements, and functional group modifications. researchgate.netscispace.com The formation of the daphnicyclidin-type alkaloids, to which this compound is related, is thought to involve extensive structural modification of squalene-derived precursors. nih.gov

Isotopic Labeling Studies in the Elucidation of Biosynthetic Precursors and Nitrogen Origin

Isotopic labeling studies have been instrumental in providing experimental evidence for the biosynthetic origins of Daphniphyllum alkaloids. Early radioactive labeling experiments using 14C and 3H-labeled mevalonic acid demonstrated that alkaloids like daphniphylline (B78742) and codaphniphylline (B1170142) originate from terpenoids via a squalene-like intermediate. whiterose.ac.uk

More recent stable isotope labeling experiments, for example, using 13C6-glucose and mevalonolactone-2-13C, have further supported the mevalonate pathway as the source of the carbon skeleton. whiterose.ac.uk Studies investigating the origin of the nitrogen atom in Daphniphyllum alkaloids have involved feeding 15N amino acids to plants. These experiments have shown incorporation of 15N into the alkaloids, although the specific amino acid or precursor providing the nitrogen for the alkaloid scaffold has not been definitively identified and appears to be non-specific. whiterose.ac.uk Isotope labeling enrichments have also been used to match biosynthetic relationships between different alkaloid structural types. nih.govyork.ac.uk

Molecular and Cellular Biological Activities of Daphnipaxinin and Its Analogs

In Vitro Biological Activity Screening Methodologies

In vitro screening methodologies are fundamental tools utilized for assessing the biological effects of natural compounds and their derivatives. For Daphniphyllum alkaloids, these methodologies typically encompass the evaluation of their influence on cellular viability, proliferation, and their interactions with specific molecular targets, such as enzymes or receptors.

Cellular Antiproliferative and Cytotoxic Assays on Established Cell Lines

Cellular assays are critical for quantifying a compound's capacity to suppress cell growth (antiproliferative activity) or directly induce cell death (cytotoxic activity). These evaluations are commonly conducted using established cell lines, frequently derived from various types of cancer. The MTT assay, a widely used colorimetric technique, serves to measure cell survival and proliferation. nih.gov

Research on various Daphniphyllum alkaloids has revealed cytotoxic effects against a range of human cancer cell lines. For example, certain alkaloids have demonstrated activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells, with IC₅₀ values reported in the low micromolar range (0.1–10 µM). Another instance includes daphnilongeridine, a Daphniphyllum alkaloid that exhibited cytotoxicity against several tumor cell lines, showing IC₅₀ values between 2.4 and 9.7 µM. researchgate.net The cytotoxic activities of daphmacrodins A and B, which are daphnicyclidin-type alkaloids, have also been assessed using five different human cancer cell lines. scispace.com Furthermore, daphnioldhanol A, an alkaloid of the secodaphnane type, displayed moderate cytotoxicity against the HeLa cell line with an IC₅₀ value of 31.9 µM. mdpi.com

Interactive Table 1: Examples of Cytotoxic Activity of Selected Daphniphyllum Alkaloids on Cancer Cell Lines

| Compound | Cell Line(s) Tested | IC₅₀ Range (µM) | Source |

| Daphniphyllum alkaloids (general) | L1210, KB | 0.1–10 | |

| Daphnilongeridine | Various tumor cell lines | 2.4–9.7 | researchgate.net |

| Daphnioldhanol A | HeLa | 31.9 | mdpi.com |

| Daphmacrodins A and B | Five human cancer cell lines | Not specified | scispace.com |

| Paxiphyllines C-E | P-388, SGC-7901 | 5.7–25.6 | researchgate.net |

Enzyme Inhibition and Receptor Modulation Studies

Beyond evaluating general cytotoxicity, research efforts extend to investigating the capacity of compounds to interact with specific enzymes or receptors. Such interactions can offer valuable insights into their potential mechanisms of action. While the provided search results did not prominently feature direct studies on daphnipaxinin's effects on enzyme inhibition or receptor modulation, investigations into other Daphniphyllum alkaloids have explored these activities. Certain alkaloids within the Daphniphyllum class have demonstrated inhibitory effects against specific kinase enzymes, including PTP1B, aurora A, and IKK-β, although the reported inhibitory rates at a concentration of 20 µg/mL were low. researchgate.net Additionally, some alkaloids have shown anti-acetylcholinesterase activities. acs.org The broader category of alkaloids is recognized for its ability to modulate various biological targets.

Exploration of Other General Biological Pathways

Plants from the genus Daphniphyllum have a history of traditional medicinal use for treating various conditions, including inflammation. grantome.com This traditional use has prompted research into the potential anti-inflammatory and antioxidant properties of Daphniphyllum alkaloids.

Several Daphniphyllum alkaloids have exhibited anti-inflammatory activities in in vitro settings. researchgate.netacs.orgresearchgate.net For instance, certain alkaloids isolated from Daphniphyllum calycinum demonstrated a moderate ability to suppress the secretion of nitric oxide (NO) in RAW264.7 cells stimulated with lipopolysaccharide (LPS), without causing significant cytotoxicity. researchgate.net In other in vitro studies, some alkaloids displayed anti-inflammatory activities with IC₅₀ values ranging from 7.50 to 23.55 µM. acs.org

Antioxidant activity has also been reported for some Daphniphyllum alkaloids and plant extracts. d-nb.inforesearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net Pordamacrine A, a newly identified alkaloid from Daphniphyllum macropodum, showed potent antioxidant effects against impairment induced by H₂O₂ in PC12 cells at a concentration of 2.0 µM. researchgate.netnih.gov Extracts derived from the leaves of Daphniphyllum himalense have also demonstrated in vitro antioxidant activity in assays such as the DPPH free radical scavenging assay, reducing power assay, and H₂O₂ scavenging activity assay. researchgate.netresearchgate.net

Interactive Table 2: Examples of Other Biological Activities of Selected Daphniphyllum Alkaloids

| Activity | Compound/Extract | Assay/Context | Findings | Source |

| Anti-inflammatory | Alkaloids from D. calycinum | LPS-induced RAW264.7 cells (NO secretion) | Moderate suppression of NO secretion | researchgate.net |

| Anti-inflammatory | Selected alkaloids | In vitro assay | IC₅₀ values ranging from 7.50 to 23.55 µM | acs.org |

| Antioxidant | Pordamacrine A | H₂O₂-induced impairment in PC12 cells | Potent activity at 2.0 µM | researchgate.netnih.gov |

| Antioxidant | D. himalense leaf extracts | DPPH, Reducing Power, H₂O₂ scavenging | Exhibited activity | researchgate.netresearchgate.net |

| Anti-acetylcholinesterase | Selected alkaloids | In vitro assay | IC₅₀ values ranging from 0.48 to 168.7 µM | acs.org |

Investigation of Proposed Molecular Mechanisms of Action

The elucidation of the molecular mechanisms through which Daphniphyllum alkaloids exert their biological effects is an ongoing area of scientific inquiry. While detailed information regarding the specific mechanism of action for this compound was not available in the provided search results, studies on other alkaloids from the Daphniphyllum genus offer potential insights for future investigations.

Some Daphniphyllum alkaloids may mediate their anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes. This could potentially occur through pathways involving the p38 mitogen-activated protein kinase and STAT1. acs.org The considerable structural diversity observed among Daphniphyllum alkaloids suggests that they are likely to interact with a variety of biological targets and pathways. The intricate structures of these compounds present both challenges and opportunities in precisely defining their molecular interactions.

Comparative Analysis of Biological Profiles Across Diverse Daphniphyllum Alkaloid Subgroups

The genus Daphniphyllum is a source of a large number of alkaloids characterized by significant structural diversity. These compounds are categorized into various skeletal types, including but not limited to daphniphylline (B78742), secodaphniphylline, yuzurimine (B1675894), daphnilactone A, daphnilactone B, and yuzurine. d-nb.info this compound is recognized as a unique member of the daphnicyclidin-type alkaloids. researchgate.net

Conducting comparative analyses of the biological profiles across these distinct subgroups is essential for establishing structure-activity relationships within the Daphniphyllum alkaloid family. Although a comprehensive comparative study specifically contrasting this compound with all other subgroups was not found in the provided information, research indicates that different structural types within this family can exhibit varying degrees and types of biological activities. For instance, studies have evaluated the cytotoxic activities of alkaloids belonging to the yuzurimine and daphnicyclidin types against cancer cell lines. researchgate.netscispace.com The continuous discovery of novel alkaloids with unprecedented skeletal structures further contributes to the structural richness of the genus Daphniphyllum and expands the potential for identifying new biological activities. researchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Daphniphyllum Alkaloids

Design and Synthetic Modification of Daphnipaxinin and its Structural Analogs for SAR Exploration

The design and synthesis of structural analogs are fundamental to SAR exploration. This process typically involves targeted modifications to the core structure of a compound to understand how specific functional groups, stereochemistry, and structural motifs influence biological activity mdpi.comnih.govnih.gov. For complex alkaloids like this compound, with its intricate heterohexacyclic system, the synthesis of analogs presents significant challenges researchgate.netresearchgate.net.

Strategies for designing and synthesizing analogs of complex natural products often involve:

Skeletal Modifications: Altering the ring system or the connections between rings. Given this compound's unprecedented hexacyclic skeleton, modifications here would be crucial but synthetically demanding acs.orgnih.gov.

Substituent Modifications: Introducing, removing, or changing functional groups (e.g., hydroxyl, amino, alkyl groups) at different positions on the scaffold.

Stereochemical Variations: Synthesizing diastereomers or enantiomers to probe the impact of three-dimensional arrangement on activity. The absolute stereochemistry of this compound has been established, providing a basis for such studies acs.orgnih.gov.

Synthesis of Fragments or Simplified Analogs: Creating smaller molecules that represent key portions of the this compound structure to identify essential pharmacophores.

While specific examples of designed and synthesized this compound analogs for SAR studies are not prominently detailed in the provided search results, the general approaches used for other Daphniphyllum alkaloids and complex molecules would be applicable researchgate.netresearchgate.netresearchgate.net. Synthetic efforts towards Daphniphyllum alkaloids often involve complex cascade reactions and stereocontrolled transformations to construct their unique polycyclic frameworks researchgate.netresearchgate.netacs.org.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Computational methods, including QSAR modeling, are valuable tools in SAR studies. QSAR aims to develop mathematical models that correlate structural descriptors of compounds with their biological activity nih.govbiorxiv.orgfrontiersin.orgtoxnavigation.comrsc.org. These models can then be used to predict the activity of new, untested compounds and to gain insights into the structural requirements for activity nih.govfrontiersin.org.

For this compound and its potential analogs, computational approaches could involve:

Molecular Docking: Simulating the binding of this compound and its analogs to a putative biological target to predict binding affinity and identify key interactions nih.govrsc.org.

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers) necessary for activity nih.gov.

QSAR Model Development: Building models using a set of compounds with known structures and activities. Various molecular descriptors (e.g., physicochemical properties, topological indices) can be calculated and correlated with biological data using statistical methods or machine learning biorxiv.orgfrontiersin.orgtoxnavigation.com.

Molecular Dynamics Simulations: Studying the dynamic behavior of the compound and its target to understand the stability of the complex and the flexibility of the molecule nih.govrsc.org.

While the provided search results discuss computational and QSAR methods in the context of drug discovery and other compound classes nih.govbiorxiv.orgfrontiersin.orgtoxnavigation.comrsc.orgmdpi.com, specific applications of these techniques directly to this compound are not detailed. However, given the complexity of this compound's structure, computational methods would be highly beneficial in guiding the design of analogs and interpreting experimental SAR data. They can help prioritize which analogs to synthesize and test, saving time and resources. frontiersin.org

Future Research Directions and Academic Significance

Advancements in High-Throughput Isolation and Characterization of Novel Daphniphyllum Alkaloids

Significant progress has been made in the isolation and characterization of Daphniphyllum alkaloids, with over 350 compounds identified to date. wikipedia.orgubc.ca Researchers continue to isolate novel alkaloids from various species of the Daphniphyllum genus. wikipedia.orgubc.canih.gov For instance, ten new Daphniphyllum alkaloids, calycindaphines A–J, were isolated from the roots of Daphniphyllum calycinum and characterized using extensive spectroscopic methods and X-ray crystallography. nih.gov Another study reported the isolation and characterization of eight known and one previously unreported alkaloid from D. macropodum. ucsd.edu

Future research in this area will likely focus on developing and applying high-throughput techniques to accelerate the discovery and characterization of novel Daphniphyllum alkaloids, including those present in low abundance, such as Daphnipaxinin if it is not a major constituent. Advancements in hyphenated spectroscopic techniques, automated separation methods, and sophisticated data analysis will be crucial for efficiently identifying and determining the structures of new analogs. This will expand the chemical space of known Daphniphyllum alkaloids and provide a broader range of compounds, potentially including this compound analogs, for further biological and synthetic studies.

Comprehensive Elucidation of Remaining Biosynthetic Gaps and Enzymology

The biosynthesis of Daphniphyllum alkaloids is a complex process hypothesized to originate from squalene (B77637). ucsd.edunih.gov While plausible biosynthetic pathways have been proposed, thorough studies are still required to fully elucidate the intermediates and the relevant enzymes involved. chemicalprobes.orgyoutube.comnih.gov Research has supported the role of squalene as a precursor in the early steps of the biosynthesis. ucsd.edu However, the origin of the nitrogen atom in the alkaloid scaffold remains unclear, and the accumulation of non-alkaloid modified squalene intermediates has not been identified. ucsd.edu Theoretical studies have also explored cycloaddition reactions potentially involved in the biosynthesis. nih.gov

Future research should aim for a comprehensive elucidation of the remaining biosynthetic gaps. This involves identifying and characterizing the specific enzymes that catalyze key transformations in the pathway, including cyclization reactions and the incorporation of nitrogen. Techniques such as genome sequencing, transcriptomics, proteomics, and in vitro enzymatic assays will be vital in this endeavor. Understanding the enzymology will not only provide insights into how these complex structures are formed in nature but could also pave the way for engineered biosynthesis of this compound and its analogs.

Development of Convergent and Target-Specific Synthetic Methodologies

The structural complexity of Daphniphyllum alkaloids makes them challenging targets for chemical synthesis, attracting significant attention from synthetic chemists. wikipedia.orgyoutube.comnih.gov Many elegant synthetic strategies have been developed towards the total synthesis of various Daphniphyllum alkaloids. wikipedia.orgnih.gov These efforts often involve convergent approaches and cascade reactions to rapidly build the complex polycyclic skeletons. rug.nlrug.nl New methodologies have been developed to access key structural motifs found in these alkaloids. Complexity analysis has also been employed to guide synthetic strategies towards these challenging targets.

For this compound, future research will focus on developing convergent and target-specific synthetic methodologies that allow for efficient and stereoselective construction of its unique scaffold. This could involve the development of novel reactions or the application of existing powerful synthetic tools tailored to the specific structural features of this compound. Target-specific synthesis would enable the preparation of sufficient quantities of this compound for comprehensive biological evaluation and provide access to designed analogs with potentially improved properties.

Deeper Exploration of Molecular Pharmacology and Identification of Specific Biological Targets

Daphniphyllum alkaloids are known to possess diverse biological activities, including cytotoxicity, kinase inhibitory activity, and pesticidal effects. wikipedia.orgchemicalprobes.orgyoutube.com However, the specific molecular pharmacology and biological targets of many individual Daphniphyllum alkaloids, including this compound, require deeper exploration.

Future research should focus on conducting comprehensive molecular pharmacology studies for this compound to identify its specific protein or molecular targets. This could involve a range of techniques, such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and high-throughput screening against panels of potential targets like receptors, enzymes, and ion channels. Understanding the precise molecular interactions of this compound will be crucial for elucidating its mechanisms of action and assessing its therapeutic potential. Research in molecular pharmacology aims to understand how small molecules interact with biological targets and modulate their function. nih.gov

Potential of this compound and its Analogs as Chemical Probes for Biological Systems

Chemical probes are invaluable tools in chemical biology for studying and manipulating biological systems by selectively binding to and altering the function of specific biological targets. wikipedia.org They are essential for understanding biological processes, elucidating disease mechanisms, and validating potential drug targets. High-quality chemical probes exhibit high affinity and selectivity for their intended target. wikipedia.org

Given the potential bioactivities of Daphniphyllum alkaloids, this compound and its synthetic analogs hold promise as chemical probes for investigating specific biological pathways or targets. Future research could explore the development of this compound-based chemical probes by incorporating reporter tags (e.g., fluorescent labels, affinity tags) onto the this compound scaffold while preserving its biological activity and selectivity. These probes could then be utilized in various biological assays, such as cellular imaging, target identification studies, and functional perturbation experiments, to gain deeper insights into the biological roles of its targets and the pathways they regulate. The development and application of such probes would significantly enhance the academic significance of this compound as a tool for biological discovery.

Q & A

Q. What key structural features of Daphnipaxinin pose challenges in synthetic chemistry?

this compound’s polycyclic framework includes multiple stereocenters and fused rings (A–D), requiring precise stereochemical control during synthesis. The C5 quaternary carbon and adjacent C6 stereocenter are particularly challenging due to their rigidity and spatial constraints. Researchers must prioritize strategies like asymmetric catalysis or chiral pool utilization to address these features .

Q. What experimental strategies are foundational for synthesizing this compound’s core structure?

The nitrogen-assisted Cope-Mannich reaction is critical for forming the cycloheptane core (rings A and C), while ring-closing metathesis (RCM) with Grubbs catalysts enables efficient closure of rings B and D. Stepwise approaches, such as installing the D ring before B, improve yield and stereochemical fidelity. Detailed reaction optimization (e.g., solvent selection, catalyst loading) is essential for reproducibility .

Q. Which analytical techniques are indispensable for verifying this compound’s stereochemistry?

Single-crystal X-ray diffraction is the gold standard for confirming absolute configuration. Complementary methods include NOESY NMR for spatial proximity analysis and circular dichroism (CD) for chiral center validation. Researchers should cross-validate results across techniques to mitigate instrumental biases .

Q. How should researchers address inconsistent yields in multi-step this compound syntheses?

Yield optimization requires systematic evaluation of each step. For example, intermediates like enol ethers may require protective group strategies or alternative oxidation protocols (e.g., Dess-Martin periodinane over SOCl₂/pyridine). Kinetic vs. thermodynamic control in ring-forming reactions should also be analyzed via temperature-variable experiments .

Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound derivatives?

Fragmentation patterns in high-resolution MS (HRMS) can mislead structural assignments if not corroborated with NMR. Researchers should compare observed isotopic distributions with theoretical values and validate via tandem MS/MS. Contamination from residual catalysts (e.g., ruthenium from Grubbs reactions) must also be ruled out .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in this compound synthesis?

Discrepancies often arise from solvent effects or transition-state inaccuracies in density functional theory (DFT) models. To address this, conduct solvent-dependent reaction kinetics studies and refine computational parameters using experimental activation energies. Cross-reference with crystallographic data to validate conformational predictions .

Q. What methodologies ensure robust reproducibility of published this compound syntheses?

Adhere to guidelines for detailed experimental reporting (e.g., NIH standards for preclinical research). Include exact molar ratios, purification protocols, and characterization data for all intermediates. Independent replication teams should validate critical steps, such as RCM or asymmetric alkylation, under varied conditions .

Q. How should uncharacterized intermediates in this compound synthesis be investigated?

Employ in-situ monitoring techniques like reaction progress kinetic analysis (RPKA) or LC-MS to track intermediate formation. Trapping unstable intermediates (e.g., via silylation or protonation) enables isolation and structural elucidation. Hypothesis-driven experiments using isotopically labeled substrates can clarify reaction mechanisms .

Q. What strategies optimize stereochemical control in late-stage functionalization of this compound analogs?

Late-stage modifications require stereospecific reagents (e.g., Sharpless epoxidation catalysts) or enzymatic methods to preserve existing stereocenters. Computational modeling of transition states aids in predicting regioselectivity. For example, DFT-guided design of aminocatalysts can improve enantiomeric excess (ee) in ketone functionalization .

Q. How can researchers critically evaluate conflicting bioactivity data for this compound derivatives?

Develop a standardized bioassay protocol with positive/negative controls to minimize variability. Use meta-analysis frameworks to compare published IC₅₀ values, adjusting for differences in cell lines or assay conditions. Transparent reporting of raw data and statistical methods (e.g., ANOVA with post-hoc tests) is critical for reconciling discrepancies .

Methodological Recommendations

- Data Presentation : Use comparative tables to juxtapose spectroscopic data (e.g., ¹³C NMR shifts) against literature values, noting deviations and possible causes .

- Ethical Synthesis : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing synthetic routes to balance innovation with practicality .

- Reproducibility : Archive reaction conditions and characterization data in supplementary materials, adhering to journal-specific formatting guidelines (e.g., Beilstein J. Org. Chem. standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.